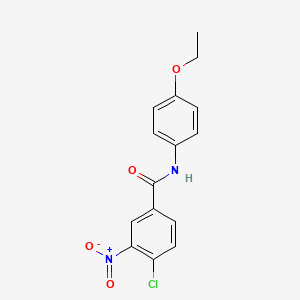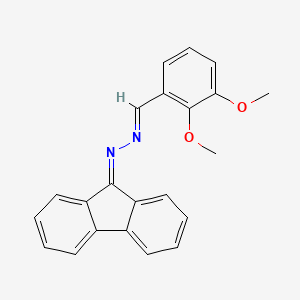![molecular formula C11H17N3O3S B5599845 4-[2-(1H-pyrazol-1-yl)butanoyl]thiomorpholine 1,1-dioxide](/img/structure/B5599845.png)
4-[2-(1H-pyrazol-1-yl)butanoyl]thiomorpholine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(1H-pyrazol-1-yl)butanoyl]thiomorpholine 1,1-dioxide, also known as PBIT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBIT is a thiomorpholine derivative that contains a pyrazole moiety and is categorized as a heterocyclic compound.
Wissenschaftliche Forschungsanwendungen
Novel Building Blocks in Medicinal Chemistry
Thiomorpholine and its dioxide derivatives are critical in medicinal chemistry research, with some analogs entering clinical trials. Bridged bicyclic thiomorpholines, including their 1,1-dioxide counterparts, have been synthesized from inexpensive materials, showcasing their potential as versatile building blocks for developing new therapeutic agents (Walker & Rogier, 2013).
Integrin Inhibition for Idiopathic Pulmonary Fibrosis
A series of 3-aryl(pyrrolidin-1-yl)butanoic acids, including structures with pyrazole and morpholine substituents, demonstrated high affinity and selectivity for αvβ6 integrin. This specificity is crucial for the development of treatments for idiopathic pulmonary fibrosis, highlighting the compound's potential therapeutic applications (Procopiou et al., 2018).
Antioxidant Activity of Pyranopyrazoles
Pyranopyrazoles synthesized using imidazole-based ionic liquids demonstrated significant antioxidant activity, surpassing that of ascorbic acid and vitamin E in some instances. This suggests the potential of thiomorpholine and pyrazole derivatives in developing antioxidant therapies or supplements (Aliabadi & Mahmoodi, 2016).
Electroluminescent Materials for OLED Applications
Pyrazole-substituted 1.3-diketones, including those bearing thiomorpholine moieties, have been utilized as ligands for luminescent Eu(III) complexes. These complexes exhibit promising properties for OLED applications, such as high luminescence and thermal stability, demonstrating the utility of thiomorpholine derivatives in material science (Taydakov et al., 2016).
Synthesis and Antimicrobial Activity
Thiomorpholine derivatives have been synthesized and evaluated for their antimicrobial properties. These studies contribute to the search for new antibacterial and antifungal agents, illustrating the potential of thiomorpholine and its derivatives in addressing the challenge of microbial resistance (Kardile & Kalyane, 2010).
Eigenschaften
IUPAC Name |
1-(1,1-dioxo-1,4-thiazinan-4-yl)-2-pyrazol-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-2-10(14-5-3-4-12-14)11(15)13-6-8-18(16,17)9-7-13/h3-5,10H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKIOFDPEGMOOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCS(=O)(=O)CC1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

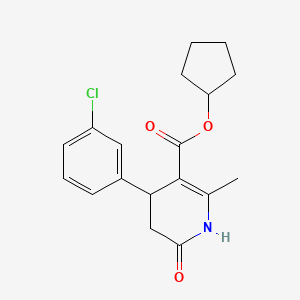
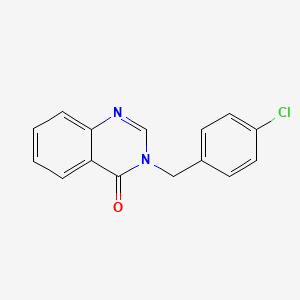
![3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-methoxyphenyl)hydrazone]](/img/structure/B5599779.png)
![3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5599787.png)
![isopropyl 7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5599792.png)

![2-(4-fluorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5599824.png)
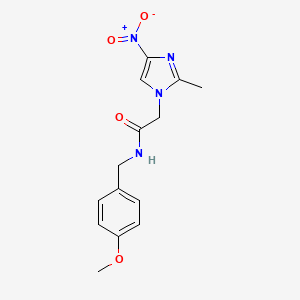
![4'-[3-(1H-pyrazol-1-yl)benzyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5599830.png)
![N-(3-chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B5599838.png)
![7-fluoro-2-methyl-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5599852.png)
![4-{[(4'-methyl-4-biphenylyl)oxy]acetyl}morpholine](/img/structure/B5599860.png)
